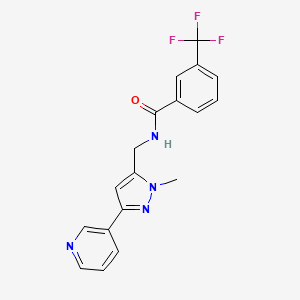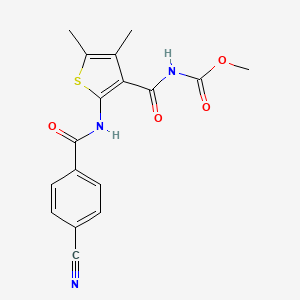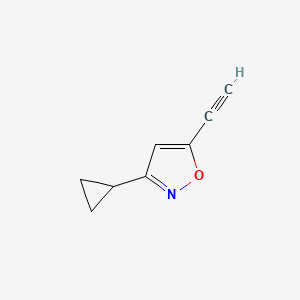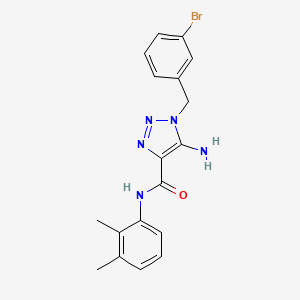
2,2,3-Trimethylmorpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2,2,3-Trimethylmorpholine;hydrochloride has been widely used in scientific research for its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as a drug delivery system. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. This compound has also been studied for its potential as a chiral auxiliary in asymmetric synthesis. In agriculture, this compound has been studied for its potential as a plant growth regulator. It has been shown to promote the growth of various crops and improve their resistance to environmental stress. In materials science, this compound has been studied for its potential as a surfactant and emulsifier. It has been shown to improve the stability and performance of various materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trimethylmorpholine;hydrochloride is not fully understood. However, it is believed to act as a nucleophilic catalyst in various reactions. This compound can form a complex with the reactants, which can then undergo a reaction to form the desired product. The presence of this compound can also improve the selectivity and yield of the reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various biological systems. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2,3-Trimethylmorpholine;hydrochloride in lab experiments is its versatility. This compound can be used in various reactions and applications, making it a useful tool for researchers. This compound is also relatively inexpensive and easy to obtain. However, one of the limitations of using this compound is its potential toxicity. This compound can be irritating to the skin and eyes, and prolonged exposure can cause respiratory and nervous system effects. Therefore, proper safety precautions should be taken when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of 2,2,3-Trimethylmorpholine;hydrochloride. One area of interest is the development of this compound-based drug delivery systems. This compound has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for drug delivery applications. Another area of interest is the study of this compound in plant growth regulation. This compound has been shown to promote the growth of various crops and improve their resistance to environmental stress, making it a potential tool for sustainable agriculture. Additionally, the study of this compound in materials science is an area of interest. This compound has been shown to improve the stability and performance of various materials, and further research in this area could lead to the development of new materials with improved properties.
Conclusion:
In conclusion, 2,2,3-Trimethylmorpholine hydrochloride is a versatile chemical compound that has been widely used in scientific research. Its potential applications in various fields, including pharmaceuticals, agriculture, and materials science, make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this area could lead to the development of new technologies and materials that could have significant impacts in various fields.
Métodos De Síntesis
The synthesis of 2,2,3-Trimethylmorpholine;hydrochloride can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-2-butanone with morpholine in the presence of hydrochloric acid. The reaction produces this compound as a hydrochloride salt. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
Propiedades
IUPAC Name |
2,2,3-trimethylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)9-5-4-8-6;/h6,8H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEZQBMKIBNDHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)


![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)


![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)

